molecular formula C12H15NO2 B2891913 (E)-tert-Butyl 3-(pyridin-2-yl)acrylate CAS No. 181517-75-9; 181526-16-9; 342601-67-6

(E)-tert-Butyl 3-(pyridin-2-yl)acrylate

Cat. No.: B2891913
CAS No.: 181517-75-9; 181526-16-9; 342601-67-6
M. Wt: 205.257
InChI Key: TWSFUBIWTCVJEH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tert-Butyl 3-(pyridin-2-yl)acrylate (CAS 181517-75-9) is a pyridine-containing acrylate ester with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . It features a pyridin-2-yl group conjugated to an acrylate ester backbone, stabilized in the E-configuration. The compound is stored under dry conditions at 2–8°C to prevent hydrolysis or degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E)-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFUBIWTCVJEH-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of (E)-tert-Butyl 3-(pyridin-2-yl)acrylate and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Storage Conditions Hazard Profile
This compound (181517-75-9) C₁₂H₁₅NO₂ 205.25 Pyridin-2-yl, acrylate ester 2–8°C, dry None reported
tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate (2044707-29-9) C₁₃H₁₄N₂O₂ 230.26 Cyano group at C2 Room temperature H302, H315, H319, H335
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate (HB241-1) C₁₀H₁₂N₂O₃ 208.21 Amino, methoxy groups on pyridine Not specified Not specified
tert-Butyl (E)-3-(2-ethyl-6-(methyl-d₃)phenyl)acrylate (2379364-37-9) C₁₆H₁₉D₃O₂ 249.35 Deuterated methyl, ethyl group Not specified Not reported
tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate (198904-84-6) C₁₈H₂₀N₄O₂ 324.38 Hydrazinecarboxylate, benzylidene Not specified Not specified

Functional Group Modifications

  • Cyano Substitution: The addition of a cyano group in tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate increases molecular weight by 25 g/mol and introduces polarizability, altering reactivity in Michael addition or cyclization reactions .
  • Deuterated Derivatives : Compounds like tert-Butyl (E)-3-(2-ethyl-6-(methyl-d₃)phenyl)acrylate incorporate deuterium for isotopic labeling in pharmacokinetic studies, retaining structural similarity but with enhanced metabolic stability .

Research Implications

Structural modifications significantly impact functionality:

  • Electron-Withdrawing Groups (e.g., cyano): Enhance electrophilicity for nucleophilic attacks.
  • Isotopic Labeling : Deuterated analogs enable precise tracking in biological systems .
  • Steric Effects : Bulky tert-butyl groups improve solubility in organic solvents compared to methyl esters .

Preparation Methods

Base-Catalyzed Esterification

The most straightforward method involves the esterification of pyridin-2-ylacetic acid with tert-butyl acrylate under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction at elevated temperatures (80–100°C), yielding the target compound via nucleophilic acyl substitution. The tert-butyl group acts as a protecting moiety, enhancing steric hindrance to favor the (E)-isomer.

Reaction Conditions:

  • Reactants: Pyridin-2-ylacetic acid (1.0 equiv), tert-butyl acrylate (1.2 equiv)
  • Catalyst: K₂CO₃ (2.0 equiv)
  • Solvent: DMF, anhydrous
  • Temperature: 80°C, 12–16 hours
  • Workup: Aqueous extraction, column chromatography (hexane:ethyl acetate)

This method typically achieves moderate yields (50–70%) and is favored for its simplicity and minimal reliance on transition metals.

Palladium-Catalyzed Coupling and Reduction

A more complex route employs palladium catalysis to construct the acrylate backbone. Pyridine-N-oxide reacts with tert-butyl acrylate in the presence of palladium acetate (Pd(OAc)₂) and silver carbonate (Ag₂CO₃) in 1,4-dioxane at 120°C. Subsequent reduction with tetrahydroxydiboron in acetonitrile/DMF completes the synthesis.

Key Steps:

  • Coupling Reaction:
    • Catalyst: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv)
    • Solvent: 1,4-Dioxane, degassed
    • Temperature: 120°C, 16 hours
  • Reduction:
    • Reagent: Tetrahydroxydiboron (6.6 equiv)
    • Solvent: Acetonitrile/DMF (5:1)
    • Conditions: Room temperature, 10 minutes

This method yields 64% of the desired product, with NMR and mass spectrometry confirming structure and purity. The exothermic reduction step necessitates careful temperature control to prevent side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors replace batch systems, enabling precise control over reaction parameters (temperature, residence time). A representative process involves:

  • Reactant Feed: Pyridin-2-ylacetic acid and tert-butyl acrylate in DMF
  • Catalyst: K₂CO₃ (2.0 equiv)
  • Flow Rate: 0.5 mL/min
  • Reactor Temperature: 90°C
  • Residence Time: 30 minutes

Continuous processing improves yield (75–85%) and reduces byproduct formation compared to batch methods.

Purification Techniques

Industrial-scale purification employs recrystallization or simulated moving bed (SMB) chromatography. Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity, while SMB chromatography enhances throughput for high-demand applications.

Reaction Mechanisms

Esterification Mechanism

The base-catalyzed esterification proceeds via deprotonation of pyridin-2-ylacetic acid by K₂CO₃, generating a nucleophilic carboxylate ion. This ion attacks the electrophilic carbonyl carbon of tert-butyl acrylate, followed by elimination of the leaving group to form the ester.

$$
\text{RCOOH} + \text{Base} \rightarrow \text{RCOO}^- \xrightarrow{\text{tert-butyl acrylate}} \text{RCOO-tert-butyl} + \text{Byproduct}
$$

Palladium-Mediated Pathway

The Pd-catalyzed route likely involves oxidative addition of pyridine-N-oxide to Pd(0), forming a Pd(II) intermediate. Transmetallation with tert-butyl acrylate precedes reductive elimination to yield the acrylate, with Ag₂CO₃ acting as an oxidant. The subsequent boron-mediated reduction selectively hydrogenates residual double bonds.

Comparative Analysis of Methods

Parameter Base-Catalyzed Esterification Palladium-Catalyzed Route Industrial Flow Process
Yield 50–70% 64% 75–85%
Catalyst Cost Low (K₂CO₃) High (Pd, Ag salts) Moderate (K₂CO₃)
Reaction Time 12–16 hours 16.5 hours 30 minutes
Scalability Moderate Low High
Purity >95% >98% >98%

Characterization and Quality Control

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for verifying structure and purity. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.66 (d, J=4.3 Hz, 1H), 7.62 (d, J=16.0 Hz, 1H), 1.56 (s, 9H).
  • ¹³C NMR (CDCl₃): 165.9 (C=O), 153.2 (pyridinyl C), 80.8 (tert-butyl C).
  • MS (ESI): m/z = 206.0 [M+H]⁺.

Q & A

Basic: What are the optimized synthetic routes for (E)-tert-butyl 3-(pyridin-2-yl)acrylate?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling. A representative protocol involves reacting pyridine-N-oxide with tert-butyl acrylate using Pd(OAc)₂ (0.09 mmol) and Ag₂CO₃ (1.29 mmol) in 1,4-dioxane at 120°C for 16 hours under nitrogen, yielding 64% of the product . Alternative methods include Horner-Wadsworth-Emmons olefination, which employs phosphonate esters and aldehydes under basic conditions (e.g., NaH in THF at 0°C) to ensure stereoselectivity .

Basic: How is the stereochemical integrity of the (E)-isomer confirmed experimentally?

Methodological Answer:
The (E)-configuration is validated using 1H^1H NMR: the coupling constant (JJ) between the α,β-protons of the acrylate moiety typically ranges from 15–16 Hz, consistent with trans geometry . X-ray crystallography provides definitive confirmation, as seen in related tert-butyl pyridyl acrylate derivatives (e.g., C–C bond lengths and torsion angles) .

Advanced: How can reaction conditions be adjusted to minimize Z-isomer formation?

Methodological Answer:
Z-isomer byproducts arise from competing pathways in coupling reactions. To suppress Z-selectivity:

  • Use sterically hindered bases (e.g., DBU) or low temperatures (−15°C) to favor kinetic control .
  • Optimize catalyst systems; Pd(OAc)₂ with Ag₂CO₃ enhances regioselectivity in cross-coupling by stabilizing intermediates .
  • Monitor reaction progress via HPLC or TLC to isolate the (E)-isomer early .

Advanced: What strategies are effective for introducing isotopic labels (e.g., deuterium) into the acrylate scaffold?

Methodological Answer:
Deuterated analogs are synthesized via:

  • Deuteromethylation : Using deuterated methyl sources (e.g., CD₃I) in Pd-catalyzed coupling reactions .
  • Isotopic Exchange : Post-synthetic deuteration at benzylic or α-acrylate positions using D₂O and acid/base catalysis .
  • Precursor Modification : Start with deuterated pyridine derivatives (e.g., 2-deutero-pyridine) before acrylate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC) assign pyridyl and acrylate protons/carbons .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and pyridyl (C=N ~1600 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., m/z 206.0 [M+H]⁺) .

Advanced: How do electronic effects of pyridyl substituents influence acrylate reactivity?

Methodological Answer:
The pyridine ring’s electron-withdrawing nature:

  • Activates Acrylate for Nucleophilic Attack : Conjugation with the electron-deficient pyridyl group enhances Michael addition reactivity (e.g., with amines or thiols) .
  • Modulates Cross-Coupling Efficiency : Electron-rich pyridines (e.g., methoxy-substituted) reduce Pd-catalyzed coupling yields due to weaker oxidative addition .
  • Affects Photophysical Properties : Pyridyl-acrylates exhibit redshifted UV-Vis absorption compared to phenyl analogs, useful in optoelectronic studies .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Olefin Isomerization : Minimized by avoiding prolonged heating; use low-temperature Pd catalysis .
  • Ester Hydrolysis : Prevented by using anhydrous solvents (e.g., THF) and avoiding acidic/basic conditions post-synthesis .
  • Pyridine Ring Oxidation : Controlled by limiting exposure to strong oxidants (e.g., Dess–Martin periodinane) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Predict interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .
  • QSAR Modeling : Correlate substituent effects (e.g., logP, TPSA) with activity; pyridyl acrylates with lower logP show improved BBB penetration .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize charge-transfer properties for photodynamic therapy .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Moisture Sensitivity : Store under nitrogen or argon in sealed vials with molecular sieves .
  • Light Sensitivity : Protect from UV exposure using amber glassware; acrylates undergo [2+2] photocycloaddition .
  • Temperature : Store at −20°C to prevent thermal decomposition or polymerization .

Advanced: How to resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

  • Reproduce Conditions : Verify catalyst purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and solvent dryness .
  • In Situ Monitoring : Use real-time techniques like ReactIR to identify transient intermediates .
  • Meta-Analysis : Compare datasets across literature (e.g., Ag₂CO₃ vs. Cs₂CO₃ in coupling reactions) to identify trends .

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